Sodium acryloyldimethyltaurate

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of Sodium acryloyldimethyltaurate involves the reaction of 2-methyl-2-propen-1-amine with 1-propanesulfonic acid in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale batch or continuous processes to produce the compound in high purity and yield .

Analyse Des Réactions Chimiques

Chemical Reactions of Sodium Acryloyldimethyltaurate

This compound can undergo several chemical reactions due to its acrylamide moiety and a sulfonic acid group:

- Polymerization this compound polymerizes with other monomers to form copolymers and hydrogels. Radical initiators like ammonium persulfate can be used in this reaction.

- Substitution Reactions The sulfonic acid group can undergo substitution reactions with various nucleophiles.

- Addition Reactions The double bond in the acrylamide moiety can undergo addition reactions with electrophiles.

The major products formed from these reactions include polyacrylamide copolymers and functionalized hydrogels.

Comparison with Similar Compounds

This compound is unique due to its combination of an acrylamide moiety and a sulfonic acid group. Similar compounds include:

- 2-Methyl-2-propene-1-sulfonic acid sodium salt This is used as a monomer in the production of acrylic fibers and various reactive emulsifiers.

- Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) This is a polymer with similar applications in water treatment and biomedical fields.

These compounds share similar properties but differ in their specific applications and the types of polymers they form.

Role in Cosmetic Formulations

In cosmetic formulations, this compound forms stable emulsions through hydrogen bonding and Van der Waals forces among its molecular components. This interaction results in increased viscosity and improved product stability under varying environmental conditions, such as temperature and pH. Hydroxyethyl acrylate/sodium acryloyldimethyl taurate copolymer is also commonly used as a cosmetics thickener for its emulsibility and stability .

Applications De Recherche Scientifique

Chemical Properties and Structure

Sodium acryloyldimethyltaurate is a copolymer formed from the polymerization of acryloyldimethyltaurate monomers. It exhibits unique properties that make it suitable for various applications:

- Molecular Weight : Typically exceeds 1,000,000 g/mol.

- pH Tolerance : Effective across a wide pH range, enhancing its utility in diverse formulations.

Cosmetic Formulations

This compound is widely used in cosmetic products for its ability to stabilize emulsions and enhance texture. Its primary roles include:

- Emulsifier : Prevents the separation of oil and water phases in creams and lotions.

- Thickening Agent : Increases viscosity, improving the product's feel and application.

- Gelling Agent : Contributes to the formation of gels with desirable sensory attributes.

Common products containing this compound include:

- Creams

- Lotions

- Gels

- Makeup products

- Shampoos and conditioners

Stabilization of Formulations

The compound acts as a stabilizer in formulations that require consistent texture and performance over time. It helps maintain product integrity under varying environmental conditions.

Data Table: Usage in Cosmetic Products

| Product Type | Functionality | Maximum Concentration (%) | Common Uses |

|---|---|---|---|

| Creams | Emulsifier, Thickener | Up to 4.3% | Moisturizers, Anti-aging creams |

| Lotions | Emulsifier | Up to 3.6% | Hydrating lotions |

| Gels | Gelling Agent | Variable | Hair styling gels |

| Makeup Products | Stabilizer | Variable | Foundations, Primers |

Case Study 1: Safety Assessment in Cosmetics

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) concluded that this compound polymers are safe for use in cosmetics at current concentrations. The review included evaluations of dermal irritation and acute toxicity, with findings indicating high tolerability in formulations .

Case Study 2: Stability of Emulsion Gels

Research published in the Journal of Cosmetic Science explored the stability of emulsion gels based on this compound copolymer. The study demonstrated that these gels maintained their structure and performance under various conditions, making them suitable for long-term use in skincare products .

Mécanisme D'action

The compound exerts its effects primarily through its ability to form stable polymers and hydrogels. The sulfonic acid group imparts ionic character, which enhances the compound’s ability to interact with various substrates and form strong ionic bonds. This property is particularly valuable in applications such as ion exchange, flocculation, and water treatment .

Comparaison Avec Des Composés Similaires

Sodium acryloyldimethyltaurate is unique due to its combination of an acrylamide moiety and a sulfonic acid group. Similar compounds include:

2-Methyl-2-propene-1-sulfonic acid sodium salt: Used as a monomer in the production of acrylic fibers and various reactive emulsifiers.

Poly(2-acrylamido-2-methyl-1-propanesulfonic acid): A polymer with similar applications in water treatment and biomedical fields.

These compounds share similar properties but differ in their specific applications and the types of polymers they form.

Activité Biologique

Sodium acryloyldimethyltaurate (SADMT) is a synthetic compound primarily used in the cosmetic and pharmaceutical industries. Its unique properties as an emulsifier, stabilizer, and thickening agent make it valuable for various applications. This article will explore the biological activity of SADMT, focusing on its mechanisms of action, biochemical pathways, safety assessments, and relevant case studies.

Chemical Structure and Properties

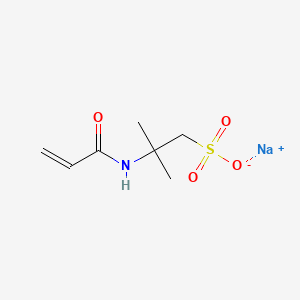

This compound is derived from acryloyldimethyltaurate, which is a derivative of acrylic acid. The compound has the following chemical formula:

This structure allows SADMT to interact effectively with water and oil phases in formulations, enhancing stability and texture.

Target of Action:

SADMT functions primarily as a dispersing agent and emulsion stabilizer. It forms a polymeric network that helps suspend oil droplets in water-based formulations, preventing separation.

Mode of Action:

The compound's efficacy stems from its ability to create stable emulsions through hydrogen bonding and Van der Waals forces among its molecular components. This interaction results in increased viscosity and improved product stability under varying environmental conditions, such as temperature and pH .

Biochemical Pathways:

SADMT does not directly participate in metabolic pathways but influences the physical properties of formulations. Its role is primarily structural, contributing to the formulation's overall stability and aesthetic qualities.

Safety and Toxicological Profile

A comprehensive safety assessment conducted by the Cosmetic Ingredient Review (CIR) found that SADMT is generally safe for use in cosmetic products at concentrations typically employed in formulations. Key findings include:

- Irritation Potential: In human irritation assays, SADMT was reported to be non-irritating at concentrations below 4.3% .

- Toxicity Studies: Acute toxicity studies indicated that the dermal LD50 for SADMT was greater than 5000 mg/kg in rats, suggesting a low toxicity profile .

- Genotoxicity: In vitro studies have shown that SADMT is not mutagenic in bacterial reverse mutation assays using Salmonella typhimurium and Escherichia coli. .

Dosage Effects in Animal Models

Research indicates that the effects of SADMT can vary significantly with dosage. At lower concentrations, it exhibits beneficial effects such as enhanced skin hydration and texture improvement. However, higher doses may lead to adverse effects due to potential irritation or sensitization .

Case Studies

- Emulsion Stability Research: A study demonstrated that emulsions stabilized with SADMT exhibited superior stability compared to those without it. The self-gelling properties of SADMT were highlighted when used in concentrated dispersions, leading to enhanced texture and prolonged shelf life .

- Hydrogel Applications: Research into hydrogels incorporating SADMT has shown promising results for drug delivery systems. The hydrophilic nature of SADMT allows for effective encapsulation of therapeutic agents, improving their release profiles .

Propriétés

IUPAC Name |

sodium;2-methyl-2-(prop-2-enoylamino)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S.Na/c1-4-6(9)8-7(2,3)5-13(10,11)12;/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFUWXVFYKCSQA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)[O-])NC(=O)C=C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15214-89-8 (Parent) | |

| Record name | Sodium acryloyldimethyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2027591 | |

| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5165-97-9 | |

| Record name | Sodium acryloyldimethyltaurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005165979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acrylamido-2-methylpropanesulphonate sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-methyl-2-[(1-oxoallyl)amino]propanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ACRYLOYLDIMETHYLTAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T9Q6EKI0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.